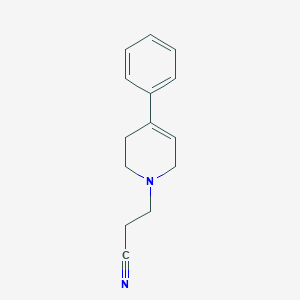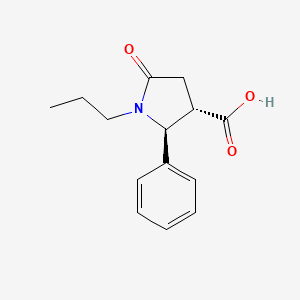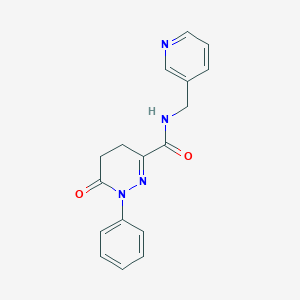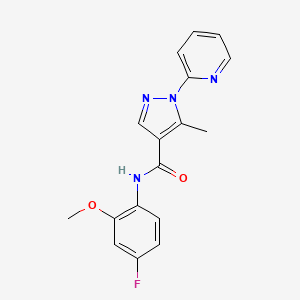
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile, also known as JNJ-42153605, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of compounds known as D2 dopamine receptor antagonists and has been shown to have promising effects in the treatment of various neurological and psychiatric disorders.
作用機序
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile acts as a selective antagonist of the D2 dopamine receptor, which is a key target in the treatment of various neurological and psychiatric disorders. By blocking the activity of this receptor, this compound is thought to reduce the activity of dopamine neurons in the brain, which has been shown to have therapeutic effects in various disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is thought to contribute to its therapeutic effects. Additionally, this compound has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and norepinephrine, which may also contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile is its high selectivity for the D2 dopamine receptor, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in clinical settings.
将来の方向性
There are several potential future directions for the study of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile. One area of interest is the development of more potent and selective D2 dopamine receptor antagonists, which may have greater therapeutic potential than this compound. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in clinical settings. Finally, future research may focus on the use of this compound in combination with other drugs, which may have synergistic effects in the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a promising compound that has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. While more research is needed to fully understand its mechanisms of action and potential clinical applications, this compound represents a promising avenue for the development of new treatments for these disorders.
合成法
The synthesis of 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile involves the reaction of 4-phenyl-3,6-dihydropyridin-1(2H)-one with ethyl cyanoacetate, followed by the addition of sodium ethoxide and the subsequent hydrolysis of the resulting ester. This method has been reported to yield the compound in high purity and yield.
科学的研究の応用
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have promising effects in the treatment of schizophrenia, depression, and addiction. In animal studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is thought to contribute to its therapeutic effects.
特性
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXSJZIFGCENAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-2-[(4-cyclopropyl-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7646003.png)
![1-[[(1R)-1-(3-chlorophenyl)ethyl]carbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B7646010.png)
![5-fluoro-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646018.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-3-(4-methylphenyl)sulfonylpropanamide](/img/structure/B7646024.png)
![1-[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]-3-[2-(1-methylpyrazol-4-yl)ethyl]urea](/img/structure/B7646027.png)
![N-(6-imidazol-1-ylpyridin-3-yl)-3-[(2R)-oxolan-2-yl]propanamide](/img/structure/B7646035.png)

![6,7-Dimethyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7646050.png)

![N-(1,4-dioxaspiro[4.5]decan-8-yl)azocane-1-carboxamide](/img/structure/B7646060.png)

![N-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7646078.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)